molecular formula C14H21N3O3 B7588735 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid

Cat. No. B7588735
M. Wt: 279.33 g/mol
InChI Key: FTNNHNAQYJYRBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid, also known as IPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid exerts its therapeutic effects by inhibiting the aggregation of amyloid beta and increasing the levels of dopamine in the brain. 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid binds to the amyloid beta protein, preventing it from forming plaques in the brain. Additionally, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid inhibits the enzyme that breaks down dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. It can cross the blood-brain barrier and reach the brain, where it exerts its therapeutic effects. 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has also been shown to have antioxidant properties, which can protect against oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized in large quantities, making it suitable for large-scale experiments. However, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has some limitations, including its high cost and limited solubility in water.

Future Directions

There are several future directions for 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid research. One area of focus is the development of more efficient synthesis methods that can produce 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid at a lower cost. Additionally, researchers are exploring the potential of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid and its potential side effects.
In conclusion, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders. Its ability to inhibit the aggregation of amyloid beta and increase dopamine levels in the brain make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid can be synthesized using several methods, including the reaction of imidazole with 3-(bromomethyl) piperidine, followed by the reaction with propanoic acid. Another method involves the reaction of 3-(bromomethyl) piperidine with imidazole, followed by the reaction with 3-bromopropionic acid. These methods have been optimized to produce high yields of 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid.

Scientific Research Applications

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid can inhibit the aggregation of amyloid beta, a protein that forms plaques in the brain of Alzheimer's patients. Additionally, 3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of dopamine in the brain, which is a neurotransmitter that is depleted in Parkinson's disease.

properties

IUPAC Name

3-[1-(3-imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c18-13(5-8-16-9-6-15-11-16)17-7-1-2-12(10-17)3-4-14(19)20/h6,9,11-12H,1-5,7-8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNHNAQYJYRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=CN=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.